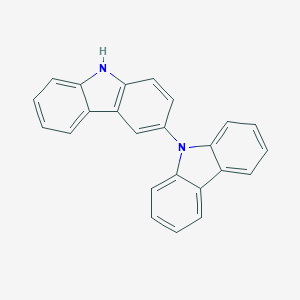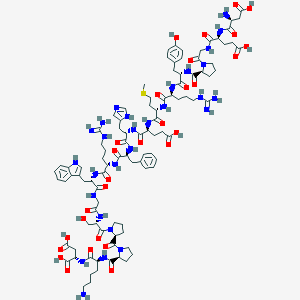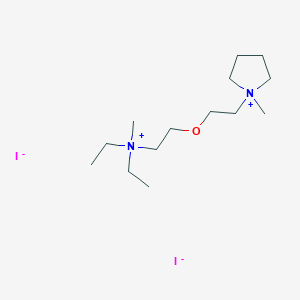
Plegarol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plegarol is a chemical compound that is widely used in scientific research. It is a synthetic analog of the natural compound plastoquinone, which is found in plants and algae. Plegarol is used in a variety of research applications, including as an electron carrier in photosynthesis studies and as a tool to study oxidative stress and mitochondrial function. In
科学研究应用
Plegarol has a wide range of scientific research applications. One of its primary uses is as an electron carrier in photosynthesis studies. Plegarol is used to study the electron transport chain in photosynthesis and to understand how energy is transferred from the light reactions to the dark reactions. Plegarol is also used as a tool to study oxidative stress and mitochondrial function. It is used to investigate the effects of reactive oxygen species on mitochondrial function and to understand the mechanisms of cell death.
作用机制
Plegarol acts as an electron carrier in photosynthesis and oxidative phosphorylation. It is able to accept and donate electrons, which allows it to transfer energy from one molecule to another. Plegarol is also a potent antioxidant, which means that it is able to scavenge reactive oxygen species and protect cells from oxidative damage.
生化和生理效应
Plegarol has several biochemical and physiological effects. It is able to increase the rate of electron transfer in photosynthesis and oxidative phosphorylation. Plegarol is also able to scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, Plegarol has been shown to have anti-inflammatory effects and to improve mitochondrial function.
实验室实验的优点和局限性
One of the advantages of using Plegarol in lab experiments is that it is a synthetic compound, which means that it is readily available and can be easily synthesized. Plegarol is also stable and has a long shelf life, which makes it ideal for long-term experiments. However, one of the limitations of using Plegarol is that it can be toxic at high concentrations, which means that it must be used carefully and with caution.
未来方向
There are several future directions for research on Plegarol. One area of research is to investigate the effects of Plegarol on mitochondrial function in different cell types. Another area of research is to study the anti-inflammatory effects of Plegarol and to investigate its potential use as a therapeutic agent for inflammatory diseases. Additionally, future research could focus on the development of new synthetic analogs of Plegarol with improved properties and efficacy.
合成方法
Plegarol is synthesized through a multi-step process that involves the reaction of several chemical compounds. The starting materials for the synthesis of Plegarol are 2-ethyl-1,4-naphthoquinone and 2,3,5,6-tetramethyl-1,4-benzoquinone. These compounds are reacted in the presence of a catalyst, such as palladium on carbon, to form the intermediate compound 2,3,5,6-tetramethyl-1,4-dihydroxybenzene. This intermediate is then reacted with 2-ethyl-1,4-dimethoxybenzene in the presence of a reducing agent, such as sodium borohydride, to form the final product, Plegarol.
属性
CAS 编号 |
126-79-4 |
|---|---|
产品名称 |
Plegarol |
分子式 |
C14H32I2N2O |
分子量 |
498.23 g/mol |
IUPAC 名称 |
diethyl-methyl-[2-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H32N2O.2HI/c1-5-15(3,6-2)11-13-17-14-12-16(4)9-7-8-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
VACPTJTYMJLQSW-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC)CCOCC[N+]1(CCCC1)C.[I-].[I-] |
规范 SMILES |
CC[N+](C)(CC)CCOCC[N+]1(CCCC1)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



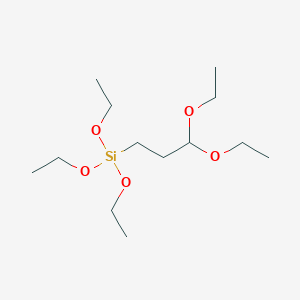
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
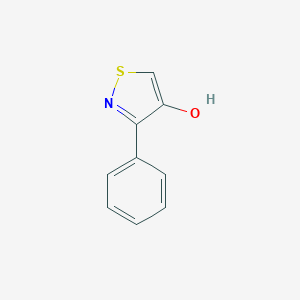
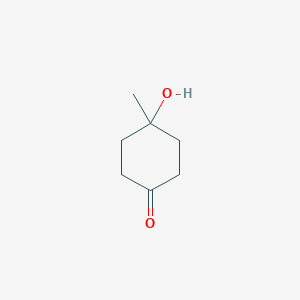
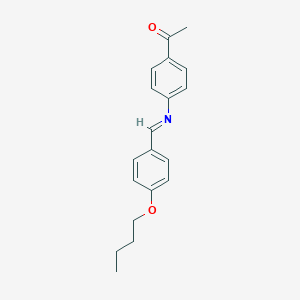
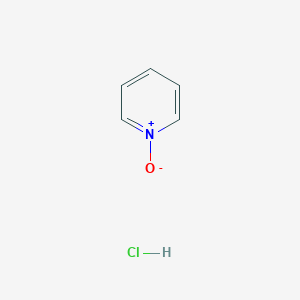
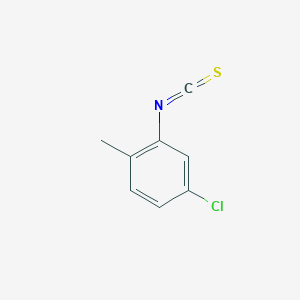
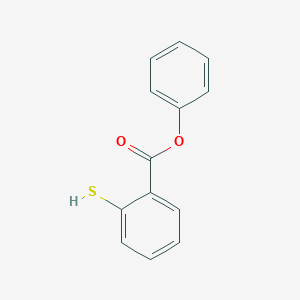
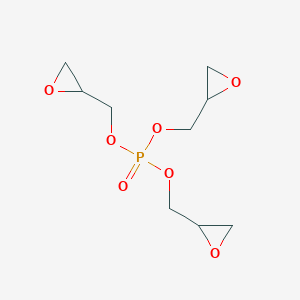
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
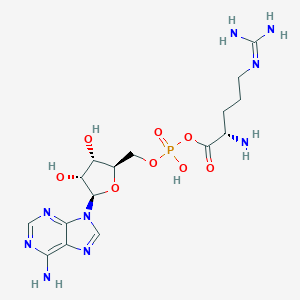
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)
